molecular formula C16H24 B8455751 1,1,4,4,5,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 94374-39-7

1,1,4,4,5,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8455751
CAS No.: 94374-39-7
M. Wt: 216.36 g/mol
InChI Key: HGSBXPQBJIXXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4,5,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C16H24 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

94374-39-7

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,1,4,4,5,7-hexamethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H24/c1-11-9-12(2)14-13(10-11)15(3,4)7-8-16(14,5)6/h9-10H,7-8H2,1-6H3

InChI Key

HGSBXPQBJIXXAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCC2(C)C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material 1,1,4,4,5,7-hexamethyl-1,2,3,4-tetrahydronaphthalene is prepared by substantially following the procedures of Fehr et al., U.S. Pat. No. 5,162,588. Specifically, in a 1 liter three-neck flask, equipped with a mechanical stirrer and kept under nitrogen, 150.0 g of methallyl chloride are slowly (2 hrs) added to a mixture of meta-xylene (490.9 g) and H2SO4 (30.0 g), while the temperature is maintained at 20° C. After 3 hrs, the H2SO4 is decanted and the organic phase is washed with, in succession, water, an aqueous solution saturated with NaHCO3, and an aqueous solution saturated with NaCl. The excess of meta-xylene is recovered through distillation, and the residue is distilled. A mixture of two isomers, 1-(2-chloro-1,1-dimethylethyl)-2,4-dimethylbenzene and 1-(2-chloro-1,1-dimethylethyl)-3,5-dimethylbenzene, is obtained.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
490.9 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.